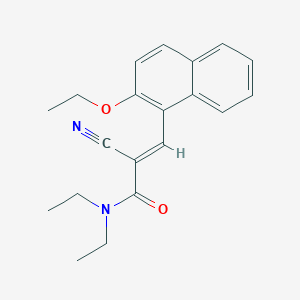

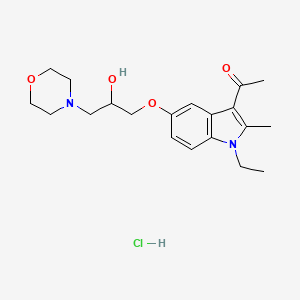

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis analysis of “N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide” is not explicitly mentioned in the search results .Molecular Structure Analysis

The molecular structure of “this compound” is not provided in the search results .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the search results .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not outlined in the search results .科学的研究の応用

Chemical Synthesis and Regioselectivity

Quinoline derivatives are synthesized through various chemical reactions, demonstrating high regioselectivity and yields under transition-metal-free conditions. For instance, quinolines and isoquinolines treated with benzoyl peroxide yield C-C-bonded quinolines bearing amide groups with high regioselectivity (Okugawa et al., 2017). This highlights the potential for developing novel quinoline-based compounds, including N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide, through similar synthetic pathways.

Anticancer and Radioprotective Properties

Quinoline derivatives have been explored for their anticancer and radioprotective properties. Research demonstrates that certain quinoline compounds exhibit cytotoxic activity against cancer cell lines, and some have shown radioprotective activity in vivo (Ghorab et al., 2008). This suggests the potential therapeutic value of this compound in cancer treatment and protection against radiation-induced damage.

Fluorescent Probes and Imaging

Quinoline compounds have been utilized as fluorescent probes for imaging applications. A quinoline-based fluorescent probe, for instance, has demonstrated high selectivity and sensitivity for H+ ions in live cell imaging, showcasing its utility in monitoring pH fluctuations in biological systems (Niu et al., 2015). This indicates the potential for derivatives of this compound to serve as effective probes in biochemical and medical research.

Antimicrobial and Antituberculosis Activity

The antimicrobial and antituberculosis activities of quinoline derivatives are notable, with certain compounds displaying significant efficacy against Mycobacterium tuberculosis strains (Venugopala et al., 2020). This underlines the potential application of this compound in developing new treatments for tuberculosis and other microbial infections.

Sensing Applications

Quinoline-based compounds have been developed as chemosensors for the detection of explosive materials, such as 2,4,6-trinitrophenol (TNP), demonstrating high selectivity and sensitivity (Halder et al., 2018). This suggests the potential use of this compound in the development of novel sensing materials for environmental monitoring and safety applications.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-21(2,3)20(25)22-17-11-12-18-16(14-17)10-7-13-23(18)19(24)15-8-5-4-6-9-15/h4-6,8-9,11-12,14H,7,10,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFJXPFWMDMVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

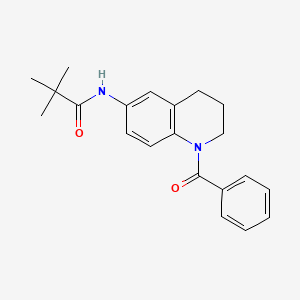

![3-Methyl-6-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2602371.png)

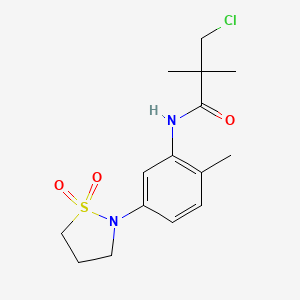

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2602373.png)

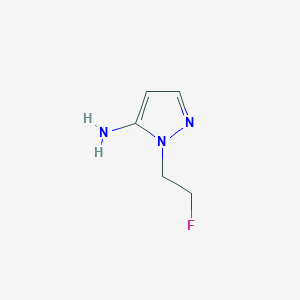

![N-(3-acetamidophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2602377.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2602378.png)

![2,6-Dihydroxy-5-{[4-(4-methoxyphenyl)piperazino]-methyl}-4-methylnicotinonitrile](/img/structure/B2602380.png)

![(1R,5R)-Bicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B2602386.png)

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2602388.png)

![N-[4-(dimethylamino)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2602389.png)